![molecular formula C18H18N2O B3011509 [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 955972-07-3](/img/structure/B3011509.png)
[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecular formula of this compound is C18H18N2O, and it has a molecular weight of 278.35 .
Synthesis Analysis
The synthesis of such compounds often involves Friedel-Crafts alkylation, a type of electrophilic aromatic substitution reaction . In this process, an alkyl group is introduced into the aromatic ring. The reaction is facilitated by a Lewis acid, such as AlCl3, which makes the carbonyl group of the alkylating agent more electrophilic . After the alkylation, post-synthetic hydrolysis or alcoholysis can be performed .Molecular Structure Analysis
The molecular structure of “[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” is complex due to the presence of multiple aromatic rings and a pyrazole ring. The InChI code for the compound is 1S/C9H12O/c1-7-3-4-9 (6-10)5-8 (7)2/h3-5,10H,6H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving “[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” are likely to be complex due to the presence of multiple functional groups. The pyrazole ring, in particular, is known to participate in a variety of reactions .科学的研究の応用
Synthesis Techniques and Characterization
- A study by Thirunarayanan and Sekar (2016) explored the solvent-free, one-pot synthesis of various 1 N -acetyl pyrazoles, including 1-(3-(3,4-dimethylphenyl)-5-(substituted phenyl)-4,5-dihydro- 1 H -pyrazole-1-yl) ethanones, achieved via microwave irradiation. They characterized these derivatives through physical constants and spectral data, contributing to understanding the compound's synthesis and properties (Thirunarayanan & Sekar, 2016).
Tautomerism and Crystallography Studies
- Research by Cornago et al. (2009) investigated the structures of four NH-pyrazoles, including variants of the compound , using X-ray crystallography. They analyzed the tautomerism in these compounds in solution and solid-state, providing valuable insights into their structural dynamics (Cornago et al., 2009).
Molecular Dimer Studies
- A study by Zheng, Wang, and Fan (2010) synthesized and characterized new 3,5-diaryl-1H-pyrazoles. They observed dimerization in solution through ESI–MS spectra, and X-ray crystal structure analysis provided insights into their molecular dimers, enhancing the understanding of intermolecular interactions of such compounds (Zheng, Wang, & Fan, 2010).
Antimicrobial Activity
- Kumar et al. (2012) conducted a study on the antimicrobial activity of a series of pyrazole derivatives, including [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol. They found that compounds with a methoxy group exhibited high antimicrobial activity, offering potential applications in antimicrobial treatments (Kumar et al., 2012).
Photophysical Properties
- ZammitRamon et al. (2015) studied the excited-state photophysical properties of 1,3,5-triarylpyrazolines, incorporating a format similar to [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol. Their research into the photophysical behavior of these compounds under different pH conditions contributes to the understanding of their potential in molecular devices (ZammitRamon et al., 2015).
Anticancer Applications
- Research by Liu, Xu, and Xiong (2017) on the synthesis of 3-phenyl-1H-pyrazole derivatives, an important intermediate for biologically active compounds, provides insights into potential anticancer applications. They optimized the synthesis method, yielding compounds with significant anticancer properties (Liu, Xu, & Xiong, 2017).
将来の方向性
The future directions for research on “[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, pyrazole derivatives are being studied for their potential use in the treatment of various diseases . Additionally, research on CO2 utilization has focused on hydrogenation of CO2 to methanol due to global warming .
特性
IUPAC Name |
[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-8-9-15(10-14(13)2)18-16(12-21)11-20(19-18)17-6-4-3-5-7-17/h3-11,21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUFCSZDOXXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)
![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)
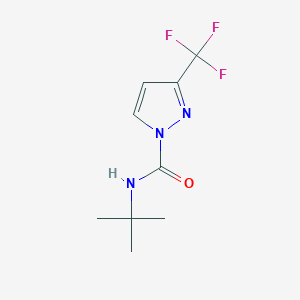
![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)
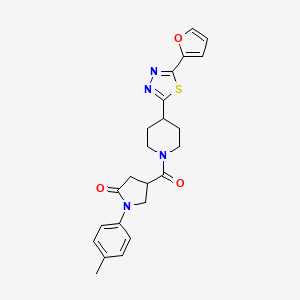
![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)
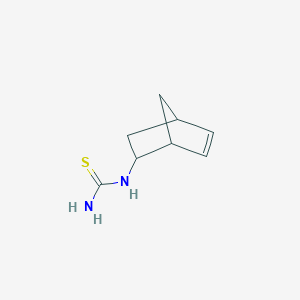
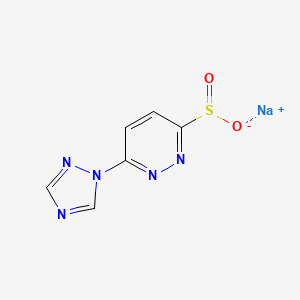
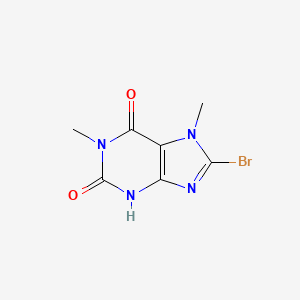
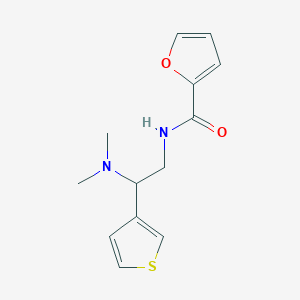
![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)